ピル-フェニルアラニン-ロイシン-Pna
説明
Pyr-Phe-Leu-Pna, also known as Pyr-Phe-Leu-Pna, is a useful research compound. Its molecular formula is C26H31N5O6 and its molecular weight is 509.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyr-Phe-Leu-Pna suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyr-Phe-Leu-Pna including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
プロテアーゼ研究
ピル-フェニルアラニン-ロイシン-Pna: は、プロテアーゼ酵素の研究に用いられる発色基質です。 特に、パパイン、フィシン、ブロメラインなどの植物由来のチオールプロテアーゼや、カテプシンBなどの哺乳類脳酵素の研究に有用です 。この化合物は、タンパク質代謝や前駆体タンパク質の処理に関わる酵素反応の理解に役立ちます。
ヘモグロビン処理研究
寄生虫学の分野では、This compoundは、マダニHaemaphysalis longicornisの中腸に見られるセリンカルボキシペプチダーゼ(HlSCP1)の研究に用いられてきました 。この酵素はヘモグロビンの処理に関与しており、マダニの栄養と生存に不可欠です。このプロセスを理解することで、マダニの個体数を抑制し、マダニ媒介性疾患を予防するための戦略を開発することができます。
創薬
This compoundの酵素学的特性は、マダニにおける血液消化のメカニズムに関する知見を提供します 。この化合物が特定の酵素によってどのように切断されるかを研究することで、研究者はマダニによって伝染する寄生虫や病原体のライフサイクルを阻害することを目的とした創薬のための潜在的な標的を特定することができます。
獣医学
獣医学では、This compoundは、家畜に影響を与えるさまざまな寄生虫の消化酵素を調査するために使用されます 。この研究は、動物における寄生虫感染症の新しい治療法と予防策の開発につながる可能性があり、経済的に大きな影響があります。
生化学アッセイ
This compound: は、特定のプロテアーゼの活性を測定する生化学アッセイにおける基質として役立ちます 。これらのアッセイは、疾患の診断、酵素速度論の理解、酵素阻害剤の有効性の評価に不可欠です。
農業研究
This compoundを用いた植物プロテアーゼの研究は、害虫や病気に対する植物の防御メカニズムの理解を深めることで、農業研究に貢献することができます 。この知識は、より抵抗性の強い作物品種や持続可能な害虫駆除方法の開発に応用できます。
神経学研究
This compoundは哺乳類の脳に見られる酵素の基質であるため、神経学研究において脳の機能や障害を研究するために使用できます 。これには、プロテアーゼ酵素が病態に関与する神経変性疾患に関する研究が含まれます。
作用機序
Target of Action
Pyr-Phe-Leu-Pna is a chromogenic substrate primarily for thiol proteinases from plants such as caricain, papain, ficin, and bromelain, and from mammalian brain such as cathepsin B . It is also cleaved by a serine carboxypeptidase (HlSCP1) identified in the midgut of the hard tick Haemaphysalis longicornis, which was shown to process hemoglobin .
Mode of Action
The interaction of Pyr-Phe-Leu-Pna with its targets involves the cleavage of the peptide bond in the substrate by the protease enzyme. This cleavage results in the release of a chromogenic or fluorogenic group, which can be detected spectrophotometrically . The intensity of the color or fluorescence is proportional to the proteolytic activity of the enzyme .
Biochemical Pathways
The action of Pyr-Phe-Leu-Pna affects the biochemical pathways of proteolysis, where proteins are broken down into smaller polypeptides or single amino acids. This is a crucial process in organisms, affecting numerous physiological processes such as cell signaling, immune response, cell cycle, and protein recycling .
Result of Action
The cleavage of Pyr-Phe-Leu-Pna by protease enzymes results in the release of a chromogenic or fluorogenic group. This release can be detected spectrophotometrically, providing a measure of the proteolytic activity of the enzyme . This can be used in various research and diagnostic applications, including the study of protease function, the screening of protease inhibitors, and the diagnosis of diseases associated with abnormal protease activity.
Action Environment
The action, efficacy, and stability of Pyr-Phe-Leu-Pna can be influenced by various environmental factors. These include pH, temperature, and the presence of other substances that can interact with Pyr-Phe-Leu-Pna or the protease enzymes. For example, the activity of protease enzymes can be affected by pH and temperature, and can be inhibited by certain substances . Therefore, these factors need to be carefully controlled when using Pyr-Phe-Leu-Pna in research or diagnostic applications.
生化学分析
Biochemical Properties
Pyr-Phe-Leu-Pna plays a significant role in biochemical reactions, particularly as a substrate for thiol proteases. These enzymes, which include caricain, papain, ficin, and bromelain from plants, and cathepsin B from mammalian brain, interact with Pyr-Phe-Leu-Pna, leading to its cleavage .
Cellular Effects
The effects of Pyr-Phe-Leu-Pna on cells and cellular processes are primarily related to its role as a substrate for proteases. By serving as a substrate for these enzymes, Pyr-Phe-Leu-Pna can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Pyr-Phe-Leu-Pna exerts its effects through its interactions with thiol proteases. These enzymes cleave Pyr-Phe-Leu-Pna, which can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyr-Phe-Leu-Pna can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Pyr-Phe-Leu-Pna is involved in metabolic pathways related to proteolysis, where it serves as a substrate for thiol proteases .
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O6/c1-16(2)14-21(25(34)27-18-8-10-19(11-9-18)31(36)37)29-26(35)22(15-17-6-4-3-5-7-17)30-24(33)20-12-13-23(32)28-20/h3-11,16,20-22H,12-15H2,1-2H3,(H,27,34)(H,28,32)(H,29,35)(H,30,33)/t20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVMZXVGZDVXDA-FKBYEOEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301006478 | |
Record name | 5-Hydroxy-N-(1-hydroxy-1-{[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]imino}-3-phenylpropan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301006478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85901-57-1 | |
Record name | Pyroglutamyl-phenylalanyl-leucine-4-nitroanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085901571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-N-(1-hydroxy-1-{[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]imino}-3-phenylpropan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301006478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research tell us about the interaction of the proteases J-I and J-II with Pyr-Phe-Leu-pNA?
A: The research indicates that both J-I and J-II, identified as cathepsin L-like cysteine proteases, readily hydrolyzed Pyr-Phe-Leu-pNA. [] This suggests that the peptide sequence and structure of Pyr-Phe-Leu-pNA are recognized and cleaved by these specific proteases. The ability to hydrolyze Pyr-Phe-Leu-pNA serves as a characteristic feature for classifying and studying cathepsin L-like cysteine proteases.
Q2: How does the use of Pyr-Phe-Leu-pNA contribute to understanding the enzymatic activity of HlSP?
A: In the characterization of Haemaphysalis longicornis serine proteinase (HlSP), it was observed that the enzyme showed little activity towards hydrolyzing Pyr-Phe-Leu-pNA. [] This finding, alongside the hydrolysis of other substrates like Bz-(DL)-Arg-pNA and Z-Ala-Ala-Leu-pNA, helps define the substrate specificity of HlSP. This information contributes to building a more complete understanding of HlSP's enzymatic activity and its potential role in blood digestion.
試験管内研究製品の免責事項と情報
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